Citric acid (trisodium)

Description

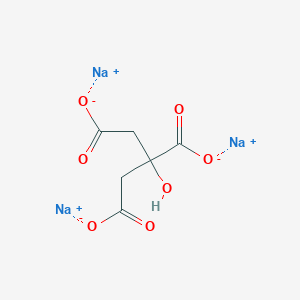

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H5Na3O7 |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 |

InChI Key |

HRXKRNGNAMMEHJ-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthesis and Production Methodologies of Trisodium Citrate

Industrial Crystallization Processes for Trisodium (B8492382) Citrate (B86180)

Crystallization is a critical step in the purification of trisodium citrate. mdpi.com The primary industrial methods include evaporation, cooling, and reactive crystallization. mdpi.com The choice of method is crucial for ensuring the stability of the process and achieving the desired product characteristics. mdpi.com

Nucleation and Growth Kinetics in Large-Scale Production

The foundation of crystallization lies in the phenomena of nucleation and crystal growth, which dictate the final crystal structure and properties. mdpi.comucl.ac.uk Nucleation, the initial formation of crystal seeds, can occur homogeneously within the solution or heterogeneously on existing surfaces like impurities or container walls. ucl.ac.uk In industrial settings, heterogeneous nucleation is more common. ucl.ac.uk

The rate of nucleation is significantly influenced by supersaturation, the condition where the concentration of the solute exceeds its equilibrium solubility. ucl.ac.uk A higher degree of supersaturation generally leads to a faster nucleation rate. ucl.ac.uk The growth of these nuclei into larger crystals follows a complex process that can involve various mechanisms, including diffusion-controlled growth and coalescence. ucl.ac.ukacs.org Studies on gold nanoparticle synthesis, which often use trisodium citrate as a reducing and stabilizing agent, have provided insights into these growth kinetics, demonstrating sigmoidal growth patterns and the influence of factors like pH on the process. ucl.ac.ukacs.org

Factors Influencing Crystal Morphology and Purity

Several factors play a pivotal role in determining the final morphology (shape) and purity of trisodium citrate crystals. mdpi.com

Temperature: Temperature has a significant impact on the crystal form, particularly because citrate products can exist as various hydrates. mdpi.comhep.com.cn For instance, trisodium citrate dihydrate is typically crystallized at temperatures above 50°C, while the pentahydrate form crystallizes below 35°C. hep.com.cn

pH: Precise pH control is essential, especially in reactive crystallization processes. For example, in the production of calcium citrate, maintaining the correct pH range is critical to prevent the encapsulation of raw materials, which would decrease product purity. mdpi.comencyclopedia.pub

Solvent: The choice of solvent can affect the solubility of impurities and the crystal structure. google.com In some processes, alcohols are used to help remove organic impurities. google.com

Impurities: The presence of impurities, such as proteins, mineral salts, and other organic compounds from the fermentation broth used to produce citric acid, can hinder crystal growth and affect purity. google.commdpi.comencyclopedia.pub

Additives: Certain additives can be used to modify crystal morphology. For example, trisodium citrate itself can act as a chelating agent, influencing the nucleation and growth rate of other crystals. mdpi.com

| Factor | Influence on Trisodium Citrate Crystallization |

| Temperature | Determines the hydrate (B1144303) form (e.g., dihydrate vs. pentahydrate). hep.com.cn |

| pH | Affects reaction completion and prevents impurity encapsulation. mdpi.comencyclopedia.pub |

| Solvent | Influences solubility of impurities and can alter crystal structure. google.com |

| Impurities | Can inhibit crystal growth and reduce final product purity. google.commdpi.com |

Energy Efficiency and Process Optimization in Industrial Synthesis

Traditional evaporation crystallization methods for trisodium citrate are energy-intensive due to the need to evaporate large volumes of water. google.com This has driven the development of more energy-efficient processes.

Continuous crystallization techniques have shown remarkable results in improving purity, reducing production costs, and lowering energy consumption. mdpi.com For instance, a three-stage continuous neutralization crystallization process for sodium citrate has been shown to yield a product of higher purity than conventional one-step methods. mdpi.com

Solventing-out crystallization is another approach that offers energy savings. google.com This method involves adding a solvent in which trisodium citrate is insoluble, causing it to crystallize out of the solution without the need for extensive evaporation. google.comsciencepublishinggroup.com This process can also aid in the removal of impurities that are soluble in the added solvent. google.com Furthermore, process optimization can be achieved by utilizing the heat generated from the neutralization reaction to concentrate the solution. google.com

Green Chemistry Approaches for Trisodium Citrate Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of trisodium citrate.

Solvent-Free or Low-Solvent Synthesis Routes

Solvent-free or low-solvent synthesis offers significant environmental benefits by reducing waste and avoiding the use of often toxic and expensive solvents. jchemlett.com One approach involves the direct reaction of citric acid and a sodium source, such as sodium hydroxide (B78521) or sodium carbonate, under solvent-free conditions. jchemlett.comresearchgate.net

Another low-solvent method utilizes ethanol (B145695) as a solvent. sciencepublishinggroup.comresearchgate.net In this process, citric acid and sodium hydroxide are dissolved in ethanol; since trisodium citrate is insoluble in ethanol, it precipitates out of the solution. sciencepublishinggroup.comresearchgate.net This method allows for easy separation of the product and can be carried out at ambient temperature. sciencepublishinggroup.comresearchgate.netresearchgate.net

Enzymatic Synthesis Pathways

While the primary industrial production of citric acid relies on microbial fermentation, enzymatic pathways represent a potential green chemistry route for the synthesis of its salts. mdpi.com The use of enzymes as catalysts in chemical reactions offers several advantages, including high specificity, mild reaction conditions (ambient temperature and pressure), and reduced byproduct formation. Trisodium citrate itself has been used as a catalyst in various organic syntheses, highlighting the potential for biocatalytic approaches in citrate chemistry. benthamscience.comresearchgate.net Although direct enzymatic synthesis of trisodium citrate on an industrial scale is not yet widespread, research into biocatalysis continues to be an active area with the potential for developing more sustainable production methods in the future.

Waste Reduction and By-product Utilization in Trisodium Citrate Manufacturing

Modern manufacturing of trisodium citrate places a strong emphasis on minimizing environmental impact and improving economic viability through comprehensive waste reduction and by-product utilization strategies. A significant approach is the adoption of a circular economy model, where waste streams are repurposed as valuable inputs.

Furthermore, the production of trisodium citrate is often linked to the fermentation of citric acid, and here, significant strides have been made in utilizing by-products from other industries as feedstock. Agricultural by-products such as sugar molasses and bagasse (the fibrous residue from sugarcane processing) are increasingly used as substrates for the fermentation process that produces citric acid. atamanchemicals.comjj-lifescience.de This practice, known as valorization, transforms low-value waste streams into the primary raw material for a high-value chemical, reducing the reliance on refined sugars and minimizing agricultural waste. jj-lifescience.de Some advanced methods even allow for the direct recovery of trisodium citrate from the fermentation broth, streamlining the process and further reducing waste. atamanchemicals.comgoogle.com

The integration of these strategies not only lessens the environmental footprint of trisodium citrate production but also enhances its economic sustainability by creating value from materials that would otherwise be considered waste.

Controlled Precipitation and Crystal Growth Techniques for Trisodium Citrate

The physical characteristics of trisodium citrate crystals, such as their size, shape, and polymorphic form, are critical for their performance in various applications. Consequently, significant research has been dedicated to developing techniques for the controlled precipitation and crystallization of this compound.

The conditions under which trisodium citrate is crystallized have a profound impact on the resulting crystals. Key parameters that are meticulously controlled include temperature, pH, and the degree of supersaturation of the solution.

Temperature is a critical factor in determining the hydrate form of trisodium citrate. The compound primarily crystallizes as either trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) or trisodium citrate pentahydrate. researchgate.net Industrial processes typically produce the dihydrate form by crystallizing at temperatures above 50°C, while the pentahydrate form is obtained at temperatures below 35°C. researchgate.net The transition temperature between these two enantiotropic forms is approximately 315.4 K (42.25 °C). researchgate.net The anhydrous form of trisodium citrate can be produced by dehydrating the dihydrate form, a process that removes water molecules without destroying the original crystal matrix. jungbunzlauer.com

The pH of the crystallization solution also plays a significant role. The pH of a trisodium citrate solution is typically in the range of 7.5 to 9.0. atamanchemicals.comwikipedia.org Controlling the pH is crucial for achieving the desired crystal morphology and purity. mdpi.com For instance, in the production of other citrates, maintaining the pH within a narrow range (e.g., 4.5-5.5 for zinc citrate) is critical for enhancing particle uniformity and purity. mdpi.com

Supersaturation , the driving force for crystallization, directly influences the nucleation rate and crystal growth. nih.govmdpi.com A higher degree of supersaturation can lead to rapid nucleation and the formation of many small crystals, while lower supersaturation levels favor the growth of larger, more uniform crystals. nih.govsemanticscholar.org The cooling rate of the solution is a common method to control supersaturation; a study found that a cooling rate between 5°C and 12°C per hour was optimal for controlling the particle size of sodium citrate within the range of 0.38 to 0.83 mm. mdpi.com

| Reaction Condition | Parameter Value | Impact on Trisodium Citrate Crystals | Reference |

|---|---|---|---|

| Temperature | > 50°C | Favors formation of Trisodium Citrate Dihydrate | researchgate.net |

| Temperature | < 35°C | Favors formation of Trisodium Citrate Pentahydrate | researchgate.net |

| Cooling Rate | 5-12 °C/h | Controls particle size in the range of 0.38-0.83 mm | mdpi.com |

| pH | 7.5-9.0 | Influences crystal morphology and purity | atamanchemicals.comwikipedia.org |

| Supersaturation | High | Promotes rapid nucleation and smaller crystals | nih.govsemanticscholar.org |

| Supersaturation | Low | Favors the growth of larger, more uniform crystals | nih.govsemanticscholar.org |

Seeded crystallization is a powerful technique used to control the crystallization process and obtain a product with a desired particle size distribution. This strategy involves introducing small crystals, known as seeds, into a supersaturated solution to initiate and control crystal growth. The presence of seed crystals provides a surface for the solute to deposit, bypassing the often unpredictable primary nucleation stage. mdpi.com

The timing of seed addition is a critical parameter. Research has shown that for sodium citrate, the optimal moment to introduce seed crystals is when the material-to-liquid ratio reaches 1.34 g/mL. mdpi.comencyclopedia.pub This precise timing, combined with a controlled cooling rate, can result in crystal particles with a uniform size. mdpi.comencyclopedia.pub The size and mass of the seed crystals themselves also influence the final crystal size distribution. Using smaller seed crystals and lower seed loadings can lead to a more uniform, uni-modal size distribution of the final product.

To meet the demands of large-scale industrial production, continuous crystallization methodologies are increasingly being adopted for trisodium citrate manufacturing. Unlike batch processes, continuous crystallization operates in a steady state, offering several advantages, including improved product consistency, higher throughput, and reduced operational costs. mdpi.com

A common approach for the continuous crystallization of sodium citrate involves a multi-stage process using a series of interconnected crystallizers. mdpi.com For example, a three-stage neutralization crystallization technique has been developed that yields sodium citrate crystals of higher purity compared to conventional one-step processes. mdpi.com In such systems, the reaction conditions in each stage, including temperature, pH, and stirring rate, are carefully controlled. mdpi.com The flow rates at the inlet and outlet of each crystallizer are also precisely managed to maintain a continuous and stable operation. mdpi.com These continuous processes can achieve a low mother liquor turn-back rate, further enhancing efficiency and reducing waste. mdpi.com

| Crystallization Strategy | Key Parameters | Advantages | Reference |

|---|---|---|---|

| Seeded Crystallization | Timing of seed addition, seed size, seed loading | Controls primary nucleation, produces uniform particle size | mdpi.comencyclopedia.pub |

| Continuous Crystallization | Multi-stage reactors, controlled flow rates, stable reaction conditions | Higher purity, increased throughput, reduced costs, lower waste | mdpi.com |

Advanced Characterization Techniques and Structural Analysis of Trisodium Citrate and Its Derivatives

Spectroscopic Analysis of Trisodium (B8492382) Citrate (B86180) Complexes and Adsorbates

Spectroscopic techniques provide detailed information about the molecular vibrations, electronic transitions, and chemical environment of trisodium citrate, offering insights into its coordination chemistry and interactions at interfaces.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within trisodium citrate and for probing the nature of its interaction with other chemical species, particularly on the surface of nanoparticles. The infrared spectrum of trisodium citrate is characterized by several distinct absorption bands corresponding to the vibrational modes of its functional groups.

When trisodium citrate is used as a capping agent for nanoparticles, such as gold (Au) or silver (Ag), changes in its FTIR spectrum reveal details about the adsorption mechanism. For instance, the characteristic bands for the carboxylate groups are of primary interest. The antisymmetric stretching vibration of the -COO⁻ group is typically observed around 1592 cm⁻¹, while the symmetric stretching is found near 1417 cm⁻¹. researchgate.net The position and intensity of these bands can shift upon coordination to a metal surface. For example, in the case of citrate-coated magnetite nanoparticles, the presence of citrate-specific absorption bands confirms the chemisorption of citrate moieties onto the nanoparticle surface. researchgate.net

Studies on citrate-capped gold nanoparticles have identified a broad peak around 3240 cm⁻¹ attributed to O-H stretching, and peaks near 1033 cm⁻¹, 1370 cm⁻¹, and 1569 cm⁻¹ associated with carbonate (CO₃) complex stretching modes. acs.org Similarly, for silver nanoparticles coated with sodium citrate, vibrational bands have been noted at 3284 cm⁻¹ (H-OH stretching), 2974 cm⁻¹ and 2845 cm⁻¹ (asymmetric and symmetric C-H stretching), 1571 cm⁻¹ (COO⁻ stretching), and 1384 cm⁻¹ (C-H bending). acs.org These spectral features confirm that the citrate molecule remains intact on the nanoparticle surface and provides a stable capping layer. The investigation of citrates adsorbed on gold nanoparticles has shown that the FTIR spectra of these adsorbates are uniquely different from that of bulk citrate, indicating a strong interaction with the nanoparticle surface. researchgate.net

Table 1: Characteristic FTIR Peaks for Trisodium Citrate and its Adsorbates

| Vibrational Mode | Wavenumber (cm⁻¹) in Bulk Trisodium Citrate | Wavenumber (cm⁻¹) on Ag Nanoparticles acs.org | Wavenumber (cm⁻¹) on Au Nanoparticles acs.org | Wavenumber (cm⁻¹) on Manganite Nanoparticles researchgate.net |

|---|---|---|---|---|

| O-H Stretching | ~3455 | 3284 | 3240 | - |

| C-H Stretching | - | 2974, 2845 | - | - |

| Antisymmetric -COO⁻ Stretching | ~1592 | 1571 | 1569 | - |

| Symmetric -COO⁻ Stretching | ~1417 | - | 1370 | - |

| C-H Bending | - | 1384 | - | - |

| Carbonate (CO₃) Stretching | - | - | 1033 | - |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and for studying aqueous systems. The Raman spectrum of crystalline trisodium citrate has been well-documented, with numerous lines assigned to lattice and internal oscillations. iisc.ac.in A study using a mercury arc as an exciter identified 28 Raman lines, with five attributed to lattice oscillations and twenty to internal oscillations of the citrate molecule. iisc.ac.in

In the context of surface analysis, Surface-Enhanced Raman Scattering (SERS) is an exceptionally sensitive technique for studying citrate adsorbed on metallic nanoparticle surfaces. When citrate is adsorbed on colloidal silver, significant shifts and intensity changes in the Raman bands are observed compared to citrate in solution. optica.org For instance, the symmetric carboxylate stretching mode, νs(COO⁻), which appears around 1415 cm⁻¹ in aqueous solution, shifts downwards to 1400 cm⁻¹. optica.org This shift is characteristic of unidentate coordination between the carboxylate group and the metal surface. optica.org

Other notable bands in the SERS spectrum of citrate on silver nanoparticles include those at 1580 cm⁻¹ (asymmetric COO⁻ stretch), 956 cm⁻¹ (C-C stretch), and 845 cm⁻¹ (C₄-O stretch). optica.org The analysis of SERS spectra can also provide insights into the orientation of the adsorbed molecule. The enhancement of modes with displacements normal to the surface suggests specific adsorption geometries. optica.org Furthermore, in situ Raman monitoring has been used to study the controlled oxidation of the citrate layer on gold nanoparticles, revealing a process where citrate is first oxidized to dicarboxylate and monocarboxylate acids before being displaced. nih.gov

Table 2: Key Raman Bands of Trisodium Citrate in Aqueous Solution and as Adsorbate on Silver Nanoparticles

| Vibrational Mode Assignment | Wavenumber (cm⁻¹) in Aqueous Solution optica.org | Wavenumber (cm⁻¹) in SERS on Ag Colloid optica.org |

|---|---|---|

| νas(COO⁻) (asymmetric stretch) | 1580 | - |

| νs(COO⁻) (symmetric stretch) | 1415 | 1400 |

| νs(C-C) (symmetric stretch) | 956 | 940 |

| νs(C₄O) (symmetric stretch) | 845 | 843, 800 |

| νas(C₄O) (asymmetric stretch) | - | 1152 |

| νs(C-O) | - | 1023 researchgate.net |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is widely employed to study trisodium citrate in two main contexts: the formation of metal-citrate complexes in solution and the synthesis and characterization of metallic nanoparticles where citrate acts as a reducing and/or stabilizing agent.

The complexation of metal ions like iron(III) (Fe³⁺) and chromium(III) (Cr³⁺) with citrate can be monitored by changes in the UV-Vis absorption spectra. researchgate.net For the Fe³⁺/citric acid system, the formation of complexes leads to the appearance of isosbestic points at specific wavelengths, which indicate the presence of a limited number of absorbing species in equilibrium. researchgate.netresearchgate.net For example, an isosbestic point was observed at 350 nm in the acidic pH range of 2.12 to 3.73, and another at 320 nm above physiological pH. researchgate.net The presence of these points suggests a clear equilibrium between different iron-citrate species as the pH changes. researchgate.net

In nanoparticle synthesis, UV-Vis spectroscopy is crucial for confirming the formation of nanoparticles and for monitoring their size and stability through the Localized Surface Plasmon Resonance (LSPR) peak. nih.govresearchgate.net For gold nanoparticles synthesized using trisodium citrate, a characteristic LSPR peak appears in the range of 520-540 nm. weebly.com The position and shape of this peak are sensitive to the nanoparticle size; smaller particles typically exhibit a peak at shorter wavelengths. nih.gov The ratio of trisodium citrate to the gold precursor influences the final particle size, which can be tracked by the shift in the LSPR peak. nih.gov Similarly, for silver nanoparticles, the formation is confirmed by an absorption band between 400-440 nm. aip.orgresearchgate.net

Table 3: Application of UV-Vis Spectroscopy in the Analysis of Trisodium Citrate Systems

| System | Application | Key Spectral Features | Reference |

|---|---|---|---|

| Iron(III)-Citrate Complexes | Studying complex formation as a function of pH | Isosbestic points at ≈266 nm, ≈354 nm, ≈313 nm, and ≈395 nm depending on pH and citrate concentration. | researchgate.net |

| Gold Nanoparticle Synthesis | Monitoring nanoparticle formation and size | LSPR peak between 520 nm and 540 nm. Peak position is size-dependent. | nih.govweebly.com |

| Silver Nanoparticle Synthesis | Confirming nanoparticle formation | LSPR peak around 400 nm. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural information and for probing reaction mechanisms involving trisodium citrate. ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR has been used to gain mechanistic insights into the role of trisodium citrate in controlling the crystallization of coordination polymers. By monitoring the ¹H NMR spectra over time, researchers can observe the interaction between citrate anions and metal ions in solution. researchgate.net For instance, in the formation of cyano-bridged Cu-Pt coordination polymers, ¹H NMR studies showed that citrate anions stabilize Cu²⁺ ions, leading to their slow release and a more controlled crystal growth process. researchgate.net The characteristic AB-type pattern of the methylene (B1212753) proton resonances in the ¹H NMR spectrum of trisodium citrate is sensitive to pH changes, providing information about the protonation state of the carboxylate groups. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the citrate molecule. The ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR spectra of different hydrated forms of trisodium citrate, such as the dihydrate and undecahydrate, show distinct chemical shifts for the carboxylate, quaternary, and methylene carbons, allowing for the differentiation of these crystalline forms. researchgate.net

Table 4: Representative NMR Data for Trisodium Citrate

| Nucleus | Type of Experiment | Observation | Significance | Reference |

|---|---|---|---|---|

| ¹H | Solution NMR in D₂O | AB-type pattern for methylene protons | Sensitive to pH and coordination with metal ions, allowing for mechanistic studies. | researchgate.netresearchgate.net |

| ¹³C | Solid-State CP/MAS NMR | Distinct resonances for carboxylate, quaternary, and methylene carbons | Allows for the characterization and differentiation of various solid-state forms and hydrates of trisodium citrate. | researchgate.net |

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the size, shape, and surface morphology of materials synthesized using trisodium citrate, particularly in the realm of nanomaterials where it often serves as a capping or structure-directing agent.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM)

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are widely used to characterize the morphology of materials. In syntheses involving trisodium citrate, these techniques can reveal how the concentration of citrate influences the size and shape of the resulting particles.

For example, in the synthesis of zinc oxide (ZnO) hollow spheres, trisodium citrate played a crucial role as a capping agent, and SEM analysis showed that the final product's shell was composed of a polycrystalline aggregation of nanoparticles. rsc.org In another study, the amount of trisodium citrate used during the synthesis of microspheres was shown to directly impact their diameter. SEM images revealed that increasing the amount of sodium citrate from 3 mmol to 4 mmol resulted in an increase in the microsphere diameter from approximately 250 nm to 300 nm. researchgate.net

FESEM provides even more detailed morphological information due to its higher resolution. FESEM images of citrate-capped gold nanoparticles can clearly show their size and shape. For instance, FESEM has been used to visualize citrate-capped gold nanoparticles synthesized in ethylene (B1197577) glycol, revealing their discrete and uniform nature. researchgate.net The technique is also effective in observing changes in morphology when trisodium citrate is introduced as a complexing agent in the synthesis of other nanoparticles, such as iron sulfide (B99878) (FeS₂). The presence of citrate was found to change the morphology from an irregular, flower-sheet-like structure to more uniform spherical particles with a smaller size distribution (15 nm to 22 nm). researchgate.net This demonstrates the significant role of trisodium citrate in controlling the nucleation and growth of nanoparticles, leading to more defined and homogenous morphologies.

Table 5: Influence of Trisodium Citrate on Material Morphology as Observed by SEM/FESEM

| Material | Role of Trisodium Citrate | Morphological Observations | Technique | Reference |

|---|---|---|---|---|

| Zinc Oxide (ZnO) | Capping Agent | Formation of hollow spheres with shells composed of aggregated nanoparticles. | SEM | rsc.org |

| Microspheres | Structure-Directing Agent | Diameter increased from ~250 nm to ~300 nm with increasing citrate concentration. | SEM | researchgate.net |

| Gold Nanoparticles | Capping Agent | Uniform, discrete spherical nanoparticles. | FESEM | researchgate.net |

| Iron Sulfide (FeS₂) | Complexing Agent | Changed morphology from irregular flower-like sheets to uniform spherical particles and reduced particle size. | FESEM | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to map the three-dimensional topography of a sample's surface and to measure surface interaction forces. oxinst.comazooptics.com It is particularly well-suited for studying the surface interactions of trisodium citrate, especially its adsorption onto and displacement from various substrates in aqueous environments. acs.orgunimelb.edu.au

AFM has been effectively used to monitor the displacement of citrate ions from a gold surface. acs.orgunimelb.edu.au In these experiments, a gold-coated AFM tip and a gold substrate are first saturated with trisodium citrate. The interaction forces between the tip and substrate are then measured. Upon the introduction of a more strongly adsorbing species, such as 4-mercaptopyridine (B10438) or other aromatic amines, AFM can track the changes in tip-substrate adhesion force over time. acs.orgunimelb.edu.au Studies have shown a remarkable change in these forces, indicating that the citrate anions are being displaced from the gold surface. acs.org This technique allows for the investigation of the kinetics of displacement, with findings suggesting that the process can be quite rapid. acs.org

Furthermore, by monitoring the electrostatic double-layer repulsion between the surfaces, AFM can determine changes in the surface potential as the negatively charged citrate ions are replaced by other molecules. unimelb.edu.au This provides valuable insights into the strength and nature of the interactions between the citrate ion and the substrate surface. AFM can also be used to visualize the surface topography of substrates coated with citrate-capped nanoparticles, providing information on the packing and arrangement of the citrate layer on the nanoparticles themselves. researchgate.netresearchgate.net

X-ray Diffraction and Crystallography Studies

X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of trisodium citrate, providing definitive information on its crystal structure, phase identity, and purity.

Powder X-ray Diffraction (PXRD) is routinely used to identify the crystalline form of trisodium citrate and distinguish between its anhydrous and various hydrate (B1144303) forms, such as the dihydrate and pentahydrate. hep.com.cnresearchgate.net The different crystal structures of these forms give rise to unique diffraction patterns, acting as a fingerprint for each phase. hep.com.cn

PXRD is also instrumental in monitoring structural transformations. For instance, studies on the dehydration of trisodium citrate hydrates use PXRD to confirm the changes in the crystal structure as water molecules are removed. hep.com.cnresearchgate.net Research has shown that during the thermal dehydration of trisodium citrate pentahydrate, the material transforms into the dihydrate form before becoming anhydrous, a transition that is clearly identified by comparing the PXRD patterns before and after heating. hep.com.cnresearchgate.net Furthermore, PXRD can be used to assess the phase purity of a sample, as demonstrated in the analysis of anhydrous trisodium citrate, where a laboratory powder pattern confirmed its initial phase purity before subsequent partial hydration was detected. nih.gov

Single-crystal X-ray diffraction provides the most precise and detailed information about the atomic arrangement within a crystal lattice. The crystal structures of anhydrous trisodium citrate, trisodium citrate dihydrate, and trisodium citrate pentahydrate have been determined using this technique or from high-resolution synchrotron powder diffraction data. nih.govacadpubl.euresearchgate.netdiva-portal.org

Anhydrous Trisodium Citrate (Na₃C₆H₅O₇) : The crystal structure of the anhydrous form has been solved and refined using synchrotron X-ray powder diffraction data. nih.govresearchgate.net It crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains two independent five-coordinate Na⁺ cations and one six-coordinate Na⁺ cation. nih.gov These sodium coordination polyhedra ([NaO₅] and [NaO₆]) share edges and corners, creating a complex three-dimensional framework. nih.govresearchgate.net

Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O) : Single crystals of the dihydrate have been successfully grown and analyzed. researchgate.netdiva-portal.org The structure consists of a complex network of citrate and sodium ions, with the water molecules of crystallization forming hydrogen bonds with the citrate ions. diva-portal.org

Trisodium Citrate Pentahydrate (Na₃C₆H₅O₇·5H₂O or 5.5H₂O) : This hydrate has been reported to crystallize in the orthorhombic system with the centrosymmetric space group Pnma. acadpubl.eu

The precise bond lengths, angles, and coordination environments derived from these single-crystal studies are fundamental to understanding the physicochemical properties of each form of trisodium citrate.

Rietveld refinement is a powerful analytical method used to refine crystal structure models by fitting a calculated powder diffraction profile to an experimental one. This technique has been successfully applied to the structural analysis of anhydrous trisodium citrate using high-resolution synchrotron X-ray powder diffraction data. nih.govresearchgate.net

In one study, the structure was initially solved from laboratory data and then refined using the Rietveld method against synchrotron data. nih.gov The refinement process involves adjusting various parameters—such as lattice parameters, atomic positions, and peak shape functions—to minimize the difference between the observed and calculated diffraction patterns. The resulting Rietveld plot provides a visual representation of the quality of the fit. nih.govresearchgate.net The excellent agreement achieved between the refined experimental structure and a structure optimized using density functional theory (DFT) provided strong evidence for the correctness of the determined crystal structure. nih.gov This combined approach of experimental refinement and theoretical calculation yields a highly accurate and reliable crystal structure model.

Thermal Analysis of Trisodium Citrate Hydrates

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC), are critical for studying the thermal stability and dehydration processes of trisodium citrate hydrates. hep.com.cnresearchgate.netresearchgate.net These methods provide quantitative information on mass changes and heat flow associated with thermal events like the loss of water of crystallization.

Investigations into the dehydration of trisodium citrate dihydrate and pentahydrate have revealed distinct thermal behaviors:

Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O) : TG/DSC analysis shows that the dihydrate undergoes a single-step dehydration process. hep.com.cn A sharp endotherm is observed in the DSC curve, with an onset temperature of approximately 430.99 K (157.84 °C). hep.com.cn The corresponding mass loss of about 11.9% to 12.2% observed in the TG curve is consistent with the theoretical loss of two moles of water. hep.com.cn

Trisodium Citrate Pentahydrate (Na₃C₆H₅O₇·5.5H₂O) : The pentahydrate exhibits a more complex, two-step dehydration process. hep.com.cnresearchgate.netresearchgate.net

The first endothermic peak appears around 337.23 K (64.08 °C), corresponding to an initial loss of water. hep.com.cn PXRD analysis confirms that after this first step, the crystal structure of the pentahydrate transforms into that of the dihydrate. hep.com.cnresearchgate.net

The second endothermic peak occurs at a higher temperature of approximately 433.83 K (160.68 °C), which corresponds to the dehydration of the newly formed dihydrate structure. hep.com.cnresearchgate.net

These thermal analysis studies are crucial for understanding the stability of different hydrate forms and are vital for controlling manufacturing, storage, and application processes where temperature and humidity are critical factors. hep.com.cn

Data Tables

Table 1: Crystallographic Data for Trisodium Citrate Forms

| Parameter | Anhydrous Trisodium Citrate | Trisodium Citrate Dihydrate | Trisodium Citrate Pentahydrate |

|---|---|---|---|

| Chemical Formula | Na₃C₆H₅O₇ | Na₃C₆H₅O₇·2H₂O | Na₃C₆H₅O₇·5H₂O |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | C2/c | Pnma |

| a (Å) | 11.2837 | 15.7044 | 6.45 |

| b (Å) | 12.501 | 12.501 | 16.55 |

| c (Å) | 15.7044 | 11.2837 | 26.57 |

| α (°) | 90 | 90 | 90 |

| β (°) | 103.584 | 103.584 | 90 |

| γ (°) | 90 | 90 | 90 |

| Reference | nih.gov | diva-portal.org | acadpubl.eu |

Table 2: Thermal Analysis Data for Trisodium Citrate Hydrates

| Hydrate Form | Dehydration Step | Onset Temperature (K) | Peak Temperature (K) | Process |

|---|---|---|---|---|

| Dihydrate | 1 | 430.99 | 436.76 | Complete dehydration to anhydrous form |

| Pentahydrate | 1 | 337.23 | - | Partial dehydration to dihydrate form |

| 2 | 433.83 | - | Dehydration of intermediate dihydrate to anhydrous form |

| Reference | | hep.com.cn | | |

Thermogravimetry (TG) and Differential Thermal Analysis (DTA) for Dehydration Kinetics

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to investigate the dehydration kinetics of trisodium citrate hydrates. By monitoring the mass change and temperature difference between a sample and a reference as a function of temperature, detailed information about the dehydration process can be obtained.

Research has shown that the dehydration of trisodium citrate dihydrate occurs in a single step at approximately 430.99 K. hep.com.cn In contrast, trisodium citrate pentahydrate exhibits a more complex, two-step dehydration process. The first step occurs at around 337.23 K, corresponding to the loss of 3.5 water molecules, and the second step takes place at approximately 433.83 K. hep.com.cn During the initial dehydration phase, the pentahydrate form transforms into the dihydrate structure. hep.com.cn

The activation energies for these dehydration processes, which indicate the energy barrier for the removal of water molecules, have been calculated using methods such as the Ozawa equation. For trisodium citrate pentahydrate, the activation energy for the first dehydration step has been observed to decrease as the process progresses. hep.com.cn Conversely, for trisodium citrate dihydrate, the activation energy initially increases and then decreases. hep.com.cn This variance in activation energies suggests different dehydration mechanisms for the two hydrates. researchgate.net

Interactive Table: Dehydration Data for Trisodium Citrate Hydrates

| Hydrate Form | Dehydration Step | Onset Temperature (K) | Peak Temperature (K) | Mass Loss (%) | Corresponding Water Molecules Lost |

| Trisodium Citrate Dihydrate | 1 | 430.99 | - | ~12.2 | 2 |

| Trisodium Citrate Pentahydrate | 1 | 337.23 | - | ~17.6 | 3.5 |

| Trisodium Citrate Pentahydrate | 2 | 433.83 | - | - | - |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a key technique for studying the phase transitions of trisodium citrate by measuring the difference in heat flow between a sample and a reference as a function of temperature. This method allows for the identification of endothermic and exothermic processes, such as dehydration and decomposition.

DSC thermograms of trisodium citrate dihydrate show an endothermic peak corresponding to its dehydration. researchgate.net For trisodium citrate pentahydrate, two distinct endothermic peaks are observed, confirming the two-step dehydration process seen in TG/DTA analysis. hep.com.cnresearchgate.net The first peak at a lower temperature corresponds to the initial loss of water molecules, and the second, higher temperature peak represents the further dehydration to the anhydrous form. hep.com.cn The enthalpy of these transitions, which represents the total heat absorbed during the process, can be calculated from the area under the DSC peaks.

Interactive Table: DSC Data for Phase Transitions of Trisodium Citrate Hydrates

| Hydrate Form | Transition | Onset Temperature (K) | Peak Temperature (K) | Enthalpy Change (ΔH) |

| Trisodium Citrate Dihydrate | Dehydration | ~431 | ~449 | - |

| Trisodium Citrate Pentahydrate | Dehydration Step 1 | 337.23 | - | - |

| Trisodium Citrate Pentahydrate | Dehydration Step 2 | 433.83 | - | - |

Surface and Electro-Chemical Characterization

The surface and electrochemical properties of trisodium citrate are crucial for its role in various applications, including as a stabilizer for colloidal suspensions and as a complexing agent in electrodeposition.

Zeta Potential Measurements for Colloidal Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. Trisodium citrate is widely used as a stabilizing agent for metallic nanoparticles, such as silver and gold, by adsorbing onto the particle surface and imparting a negative charge.

Measurements have shown that silver nanoparticles stabilized with trisodium citrate exhibit negative zeta potential values, typically in the range of -26.00 mV to -32.0 mV. scispace.comresearchgate.net These values indicate good colloidal stability, as the electrostatic repulsion between the negatively charged particles prevents them from aggregating. The magnitude of the zeta potential can be influenced by factors such as the concentration of trisodium citrate and the pH of the solution. Generally, a more negative zeta potential corresponds to greater stability.

Interactive Table: Zeta Potential of Trisodium Citrate-Stabilized Silver Nanoparticles

| Nanoparticle System | Trisodium Citrate Concentration | Zeta Potential (mV) | Colloidal Stability |

| Silver Nanoparticles | Not Specified | -26.00 | Good |

| Silver Nanoparticles | Varied | -28.2 to -32.0 | Good |

Cyclic Voltammetry (CV) for Electrodeposition Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of species in solution and is particularly useful for investigating the role of trisodium citrate in electrodeposition processes. Trisodium citrate acts as a complexing agent, forming complexes with metal ions in the electrolyte. This complexation can shift the reduction potentials of the metal ions, bringing them closer together and facilitating co-deposition.

In the electrodeposition of alloys such as Cu2ZnSnS4 (CZTS), the addition of trisodium citrate to the electrolyte has been shown to narrow the potential difference between the reduction peaks of the individual metal ions (Cu²⁺, Zn²⁺, Sn²⁺, and S²⁺). scirp.org For example, in a bath containing 0.2 M trisodium citrate, the reduction peaks for sulfur, copper, tin, and zinc were observed at approximately -0.75 V, -0.9 V, -1.1 V, and -1.25 V, respectively. scirp.org This demonstrates the ability of trisodium citrate to modify the electrochemical behavior of the system and enable the controlled deposition of multi-element thin films.

Interactive Table: Cyclic Voltammetry Data for Metal Electrodeposition with Trisodium Citrate

| Metal Ion | Trisodium Citrate Concentration (M) | Reduction Peak Potential (V vs OC) |

| S²⁺ | 0.2 | -0.75 |

| Cu²⁺ | 0.2 | -0.9 |

| Sn²⁺ | 0.2 | -1.1 |

| Zn²⁺ | 0.2 | -1.25 |

Chelation and Complexation Chemistry of Trisodium Citrate

Mechanisms of Metal Ion Chelation by Citrate (B86180) Anion

The chelation process involves the formation of a coordinate bond between the electron-rich donor atoms on the citrate molecule and a central metal ion, which acts as a Lewis acid. hawaii.edulumenlearning.com This interaction results in the formation of stable, ring-like structures known as chelates.

Coordination Chemistry of Trisodium (B8492382) Citrate with Transition Metals

The citrate anion is a versatile ligand capable of coordinating with transition metal ions through its three carboxylate groups and one hydroxyl group. nih.gov This multidentate nature allows it to form stable five- or six-membered chelate rings, which significantly enhances the stability of the resulting complex. The specific coordination can vary, with the citrate acting as a bidentate, tridentate, or even a tetradentate ligand depending on the metal ion, pH, and the stoichiometric ratio of metal to ligand.

For instance, with iron(III), citrate forms very stable complexes, which is why it is often used to control iron availability and prevent precipitation. researchgate.net Similarly, it forms well-defined complexes with other transition metals such as copper(II), nickel(II), and cobalt(II). cdnsciencepub.comresearchgate.net The geometry of these complexes can also vary, with octahedral and tetrahedral arrangements being common for transition metals. hawaii.edulibretexts.org

Stoichiometry and Stability of Metal-Citrate Complexes

Metal-citrate complexes can exhibit a range of stoichiometries, including 1:1 (metal:citrate), 1:2, and even binuclear complexes where two metal ions are bridged by citrate ligands. researchgate.netrsc.org The stability of these complexes is quantified by their stability constants (log K), with higher values indicating a more stable complex.

The stability of these complexes follows a predictable trend for many divalent transition metals, often adhering to the Irving-Williams series. researchgate.net The presence of the hydroxyl group in the citrate molecule, compared to similar tricarboxylic acids without it, contributes to the enhanced stability of the metal complexes. researchgate.net

Below is a table summarizing the stability constants for various metal-citrate complexes.

| Metal Ion | Complex Species | Log K |

| Copper(II) | Cu(H₂Cit)⁺ | 4.35 |

| Copper(II) | Cu(Cit)⁻ | 6.10 |

| Nickel(II) | Ni(Cit)⁻ | 5.11 |

| Cobalt(II) | Co(Cit)⁻ | 4.80 |

| Zinc(II) | Zn(Cit)⁻ | 4.90 |

| Iron(III) | Fe(Cit) | 11.39 |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are indicative of the relative stabilities.

pH-Dependent Chelation Behavior of Trisodium Citrate

The chelating ability of trisodium citrate is highly dependent on the pH of the solution. Citric acid is a triprotic acid, meaning it can donate three protons. The pKa values for these successive deprotonations are approximately 3.13, 4.76, and 6.40.

At very low pH, the citric acid molecule is fully protonated and is a poor chelator. As the pH increases, the carboxylate groups deprotonate, making the citrate anion a more effective ligand. The fully deprotonated citrate anion (Cit³⁻), which predominates at pH values above 6.4, is the most potent chelating form. rsc.org The speciation of citrate as a function of pH directly influences the type and stability of the metal complexes formed. researchgate.net For example, protonated complexes like M(H₂Cit)⁺ or M(HCit) may form at lower pH, while at neutral to alkaline pH, deprotonated complexes like M(Cit)⁻ and even complexes involving the deprotonation of the hydroxyl group can occur. cdnsciencepub.comresearchgate.net

Role of Trisodium Citrate in Metal Sequestration

The ability of trisodium citrate to form stable, water-soluble complexes with metal ions makes it an excellent sequestering agent. This is particularly important in aqueous systems where the presence of free metal ions can lead to undesirable precipitation, catalytic degradation, or toxicity.

Complexation of Heavy Metals in Aqueous Systems

Trisodium citrate is effective in sequestering various heavy metals, such as lead and cadmium. nih.gov By forming stable complexes with these metal ions, trisodium citrate can reduce their bioavailability and mitigate their toxic effects. This property is utilized in environmental remediation to mobilize heavy metals from contaminated soils and sediments. The formation of these complexes helps to keep the metals in solution, preventing their precipitation and facilitating their removal. nih.gov

Influence of Catalysts on Chelation Efficiency

The efficiency of chelation by trisodium citrate can be influenced by the presence of other substances that can act as catalysts. For example, in the treatment of heavy metals in biological matrices, the presence of a Ru/Mn-Al₂O₃ catalyst has been shown to increase the percentage removal of heavy metals by trisodium citrate. scirp.org The proposed mechanism involves the adsorption of the trisodium citrate solution onto the catalyst surface, which facilitates the dissociation of the citrate and subsequent bonding with the metal ions. scirp.org

In other applications, such as in hydrotreatment catalysts used in the petroleum industry, citric acid is used as a chelating agent during catalyst preparation. researchgate.net It interacts with the active metal components, such as nickel and tungsten, leading to improved metal dispersion and enhanced catalytic performance. researchgate.net This demonstrates that while trisodium citrate is a primary chelating agent, its interaction with catalytic surfaces and other chemical species can further modulate its sequestration efficiency.

Interactions with Alkali and Alkaline Earth Metal Ions

The interaction of the citrate anion with metal ions is highly dependent on the nature of the cation, particularly its charge and size. While trisodium citrate is a salt of an alkali metal (sodium), its most significant chelation interactions occur with the divalent alkaline earth metal ions.

The citrate ion is an excellent chelating agent for alkaline earth metals such as calcium (Ca²⁺) and magnesium (Mg²⁺). echemi.comresearchgate.net The most well-known example of this is the chelation of calcium ions in blood. By forming stable calcium citrate complexes, the citrate ion effectively reduces the concentration of free Ca²⁺, which is essential for the coagulation cascade, thereby acting as an anticoagulant. atamanchemicals.comwikipedia.org This property is crucial for the preservation of blood in blood banks and for use in blood collection tubes. wikipedia.org

Thermodynamic studies using isothermal titration calorimetry have quantified the binding of various alkaline earth metal ions to the citrate anion. These studies reveal that the stability of the resulting complexes is significant. researchgate.net Generally, the stability of these complexes is considerably higher than for complexes with monovalent alkali metal ions like potassium (K⁺). researchgate.net The interaction with magnesium is particularly strong. researchgate.net

Below is a table of thermodynamic parameters for the formation of complexes between alkaline earth metal ions and the citrate anion at a pH of 6.

| Metal Ion | Formation Constant (K) (M⁻¹) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (TΔS) (kJ/mol) |

| Mg²⁺ | 1778 | 7.9 | 26.3 |

| Ca²⁺ | 776 | 2.9 | 19.9 |

| Sr²⁺ | 417 | 1.8 | 16.5 |

| Ba²⁺ | 302 | 0.9 | 15.0 |

This table presents data derived from isothermal titration calorimetry studies on the interaction of alkaline earth metal ions with citrate. The formation constant (K) indicates the stability of the complex. researchgate.net

Theoretical Modeling of Chelation Dynamics

To gain a deeper understanding of the complex interactions between the citrate anion and metal ions at an atomic level, researchers employ sophisticated computational methods. Theoretical modeling provides insights into the dynamic processes and stable structures that are often difficult to observe through experimental means alone.

Molecular Dynamics Simulations of Citrate-Metal Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov For citrate-metal interactions, MD simulations can model the dynamic behavior of a citrate anion and metal ions in an aqueous solution, providing a virtual window into the chelation process. rsc.org

These simulations have been instrumental in developing accurate force fields for the citrate anion, which are necessary to model its behavior in biological and chemical systems. rsc.org Research using MD has offered unique insights into how co-ordinating counterions, such as the Na⁺ ions in trisodium citrate, influence the aqueous structure of the citrate anion itself. rsc.org

Simulations of analogous systems with carboxylate groups reveal key details of metal complexation. mdpi.com They show that metal ions like Ca²⁺ and Mg²⁺ can form different types of coordination, including monodentate (binding through one carboxylate oxygen) and bidentate (binding through two oxygens of the same carboxylate group) linkages. mdpi.com Furthermore, MD studies highlight the critical role of the ion's hydration shell—the layer of water molecules surrounding the ion. The interplay between the ion's size, its direct interaction with citrate, and the flexibility of this hydration shell determines whether the ion binds directly to the citrate or indirectly through an intermediate water molecule. rsc.org

| Insight from MD Simulations | Description |

| Coordination Modes | Reveals the specific ways metal ions bind to the carboxylate groups (e.g., monodentate, bidentate). mdpi.com |

| Role of Hydration | Elucidates the effect of the water molecules surrounding the ion on the binding mechanism (direct vs. indirect binding). rsc.org |

| Influence of Counterions | Shows how other ions in the solution (like Na⁺) affect the conformation and availability of the citrate anion. rsc.org |

| Dynamic Pathway | Models the step-by-step process of how the citrate anion wraps around the metal ion to form the chelate complex. |

Density Functional Theory (DFT) for Chelate Conformations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dntb.gov.ua In the context of chelation, DFT calculations are employed to determine the most energetically stable three-dimensional structures (conformations) of citrate-metal complexes. researchgate.netnih.gov

The power of this approach has been demonstrated in studies that successfully solved and refined the crystal structure of anhydrous trisodium citrate, with the results optimized using DFT. nih.govosti.gov These studies provide a precise picture of the chelate's conformation in the solid state. The calculations revealed that in the asymmetric unit of the crystal, there are two five-coordinate Na⁺ ions and one six-coordinate Na⁺ ion. nih.gov

The DFT analysis specified the exact atomic interactions: the central carboxylate group and a terminal carboxylate group chelate to different sodium ions, while another sodium ion is chelated by the hydroxyl group and another terminal carboxylate group. nih.gov This detailed structural information confirms that both the carboxylate and the hydroxyl groups are actively involved in the chelation framework. The calculations also showed that the citrate anion adopts a stable, low-energy trans,trans-conformation within the crystal structure. nih.gov

| Structural Feature (Anhydrous Trisodium Citrate) | DFT Finding |

| Na⁺ Coordination | Two independent five-coordinate Na⁺ ions and one six-coordinate Na⁺ ion are present. nih.gov |

| Chelating Groups | The central and terminal carboxylate groups, as well as the hydroxyl group, are all involved in coordinating the Na⁺ ions. nih.gov |

| Citrate Conformation | The anion exists in an energetically favorable trans,trans-conformation. nih.gov |

| Bonding Framework | The [NaO₅] and [NaO₆] polyhedra share edges and corners, creating a stable three-dimensional framework. researchgate.netnih.gov |

Role in Crystallization Kinetics and Morphology Control of Other Materials

Influence on Inorganic Salt Crystallization

Trisodium (B8492382) citrate (B86180) is widely recognized for its ability to control the precipitation of inorganic salts from supersaturated solutions. This is particularly relevant in industrial processes where scale formation is a concern and in biomedical applications where controlled mineral growth is desired.

Trisodium citrate is an effective inhibitor of gypsum (calcium sulfate (B86663) dihydrate) precipitation. Its citrate ion structure allows it to bind strongly to specific faces of gypsum crystals, which increases the induction time for precipitation and alters the final crystal morphology. u-szeged.hu The inhibitory effect is most potent when the citrate is fully deprotonated, which occurs at a pH above 5. u-szeged.hu

Studies on the stoichiometric reaction of Na₂SO₄ and CaCl₂ at high supersaturation show that the induction time for gypsum precipitation increases with the addition of trisodium citrate. u-szeged.hu However, this effect is not linear; the efficiency of inhibition tends to level off at higher citrate concentrations (approximately 3 mM). u-szeged.hu The presence of citrate in the solution leads to a change in the crystal habit of gypsum, from the typical rod-like or needle-like structures to a more plate-like morphology. u-szeged.hu Spectroscopic analysis indicates that the citrate inhibitor remains in the mother liquor after the precipitation reaction is complete. u-szeged.hu The pH of the reaction medium significantly impacts the effectiveness of citrate as an inhibitor; its efficiency sharply declines below pH 4 due to the protonation of the citrate's carboxylic groups. u-szeged.hu

| Parameter | Observation in the Presence of Trisodium Citrate | Reference |

|---|---|---|

| Induction Time | Significantly increased, especially at pH > 5. | u-szeged.hu |

| Crystal Morphology | Changes from rod-like to plate-like. | u-szeged.hu |

| Inhibition Efficiency | Levels off at citrate concentrations around 3 mM; decreases sharply below pH 4. | u-szeged.hu |

Trisodium citrate is reported to be a successful inhibitor of struvite (magnesium ammonium (B1175870) phosphate (B84403) hexahydrate) formation, a compound often found in urinary tract infection stones. nih.gov The primary mechanism of inhibition involves the formation of stable complexes with crystalline components, such as magnesium ions (Mg²⁺), in the solution. researchgate.net This complexation reduces the activity of the ions, thereby restraining crystal growth. researchgate.net

Trisodium citrate is utilized as a regulating agent in the hydrothermal synthesis of hydroxyapatite (B223615) (HA), a material with a chemical composition similar to human bone. nih.govfrontiersin.org Its role is crucial in controlling the microstructure and morphology of the resulting HA crystals. nih.govfrontiersin.org During the synthesis, citrate interacts with calcium ions (Ca²⁺) to form soluble calcium citrate complexes. nih.govfrontiersin.org This chelation process inhibits the direct and rapid precipitation of HA, allowing for more controlled crystal growth. nih.govfrontiersin.org

The presence of trisodium citrate can also modulate the surface charge of the emerging HA crystals, which influences their anisotropic growth patterns. nih.govfrontiersin.org By adjusting factors such as the initial pH (ipH) of the solution and the molar ratio of trisodium citrate to calcium, the morphology of the HA can be precisely controlled. researchgate.netmdpi.com Research has shown that as the ipH increases in a trisodium citrate-assisted hydrothermal process, the morphology of 3D HA can transform from bundles to dumbbell balls and then to dumbbell shapes. researchgate.net Similarly, by controlling the temperature and the TSC/Ca molar ratio, CHA (carbonated hydroxyapatite) can be synthesized into microspheres, with morphologies evolving from bundles to dumbbells and finally to uniform microspheres. mdpi.com

| Controlling Factor | Effect on HA Morphology | Reference |

|---|---|---|

| Initial pH (ipH) | Increasing ipH transforms morphology from bundles to dumbbell balls and then to dumbbells. | researchgate.net |

| TSC/Ca Molar Ratio & Temperature | Controls the transformation from bundles to dumbbells, dumbbell balls, and finally to microspheres. A 1:2 ratio at 180°C is conducive to microsphere formation. | mdpi.com |

| Mechanism of Action | Forms soluble calcium citrate complexes, inhibiting direct precipitation and modulating surface charge for anisotropic growth. | nih.govfrontiersin.org |

Impact on Electro-Crystallization Processes

In the field of electrochemistry, trisodium citrate is a key additive in electrodeposition baths. It acts as a complexing agent, bringing the reduction potentials of different metal ions closer together and influencing the nucleation and growth of the deposited film, which in turn affects the final properties of the coating.

Trisodium citrate has a notable effect on the electrodeposition of Ni-Cu-Mo alloys from sulfate solutions. scientific.netresearchgate.net Its addition to the electrodeposition solution can inhibit the hydrogen precipitation reaction, which improves the cathodic current efficiency. scientific.netresearchgate.net It also serves to accelerate the crystallization process on the plated surface. scientific.netresearchgate.net As a complexing agent, trisodium citrate is used to bring the reduction potentials of different ions in the electrolyte closer, which facilitates a more uniform co-deposition process for alloys like Cu₂ZnSnS₄ (CZTS). scirp.orgsemanticscholar.org In the electrodeposition of CuCo alloys, the presence of citrate in the electrolyte leads to the formation of a single peak characteristic of the fcc CuCo alloy, whereas without it, separate peaks for copper and cobalt are observed. researchgate.net

Trisodium citrate significantly influences the nucleation and growth mechanisms during electro-crystallization. In the electrodeposition of Ni-Cu-Mo alloys, the addition of trisodium citrate did not change the nucleation mode, which remained consistent with instantaneous nucleation. scientific.netresearchgate.net However, it did reduce the epitaxial growth rate constant (K*) of the crystals, indicating an inhibitory effect on crystal growth. scientific.netresearchgate.net It also lowered the diffusion coefficient of the metal ligand ions, which promotes cathodic polarization and is beneficial for controlling the mass-transfer process at the cathode. scientific.netresearchgate.net

In other systems, such as the electrodeposition of Pt on a Ti substrate, trisodium citrate acts as a leveling additive. researchgate.net It shifts the reduction potential of the Pt ion negatively, which suppresses the nucleation and growth of the Pt deposit, resulting in a uniform, small-grained Pt over-layer with high coverage. researchgate.net For Cu-Co films, electro-crystallization can involve multiple steps, with an initial stage of 3D instantaneous nucleation followed by a progressive nucleation regime at later stages. conicet.gov.ar The presence of additives like citrate modifies these complex nucleation pathways, ultimately affecting the film's morphology and crystalline structure. researchgate.net

| Alloy System | Parameter Affected | Observed Effect | Reference |

|---|---|---|---|

| Ni-Cu-Mo | Nucleation Mode | No change; remains instantaneous. | scientific.netresearchgate.net |

| Crystal Growth Rate (K*) | Reduced, indicating inhibition of crystal growth. | scientific.netresearchgate.net | |

| Diffusion Coefficient | Reduced, promoting cathodic polarization. | scientific.netresearchgate.net | |

| Pt on Ti | Nucleation & Growth | Suppressed, leading to uniform, small-grained films. | researchgate.net |

| Cu₂ZnSnS₄ (CZTS) | Ion Reduction Potentials | Brought closer together, facilitating co-deposition. | scirp.orgsemanticscholar.org |

Control over Nanocrystal Growth and Stabilization

Trisodium citrate plays a critical role in the bottom-up fabrication of nanomaterials, where it facilitates control over the growth of nanocrystals and ensures their subsequent stability. Its function is multifaceted, acting as a reducing agent, a pH regulator, and, most importantly, a surface-capping and stabilizing agent.

Capping Agent Functionality in Nanoparticle Synthesis

Trisodium citrate is widely employed as a capping agent in the synthesis of metallic nanoparticles, such as gold (Au) and silver (Ag). taylorandfrancis.com In these syntheses, it serves a dual purpose, acting as both a reducing agent and a stabilizing or capping agent. rasayanjournal.co.inrroij.com The citrate anion adsorbs onto the surface of the newly formed nanoparticles, preventing them from aggregating and controlling their growth. taylorandfrancis.comresearchgate.net This capping action is crucial for producing nanoparticles with a controlled size and shape distribution. researchgate.net

The concentration of trisodium citrate relative to the metal precursor is a key parameter for tuning the final size of the nanoparticles. taylorandfrancis.comresearchgate.net For instance, in the synthesis of gold nanoparticles, varying the molar ratio of trisodium citrate to chloroauric acid allows for the production of nanoparticles with different average diameters. researchgate.netmdpi.com Generally, a higher ratio of citrate to the gold precursor leads to the formation of smaller nanoparticles because the faster nucleation rate becomes the dominant process. taylorandfrancis.com The Turkevich method, a classic approach for synthesizing gold nanoparticles, relies on this principle, using trisodium citrate to reduce chloroauric acid and stabilize the resulting nanoparticles, which are typically around 20 nm in diameter. taylorandfrancis.comnih.gov

The capping functionality of trisodium citrate is attributed to the electrostatic repulsion between the negatively charged citrate ions adsorbed on the nanoparticle surfaces. taylorandfrancis.comrsc.org This creates a stable colloidal suspension. However, this electrostatic stabilization can be sensitive to the ionic strength of the medium, and aggregation can occur in high salt concentrations. nanocomposix.com The citrate molecules are weakly associated with the nanoparticle surface, which makes them displaceable by other ligands, such as those containing thiol or amine groups, allowing for further functionalization of the nanoparticles for specific applications. mdpi.comnanocomposix.com

Research has demonstrated the versatility of trisodium citrate in various nanoparticle synthesis protocols. It is used in the preparation of stable silver nanoprisms, where it acts as a surface stabilizer, binding to the facets and halting further growth. nih.gov It has also been used in the synthesis of iron nanoparticles (FeNP), where it functions as both a reducing and capping material. scientific.net

Table 1: Influence of Trisodium Citrate in Nanoparticle Synthesis

| Nanoparticle Type | Role of Trisodium Citrate | Key Findings | References |

|---|---|---|---|

| Gold (Au) | Reducing Agent, Capping Agent | Particle size can be tuned by varying the citrate/gold precursor ratio. Higher citrate concentration leads to smaller nanoparticles. | taylorandfrancis.comresearchgate.netmdpi.com |

| Silver (Ag) | Reducing Agent, Capping/Stabilizing Agent | Essential for creating stable nanoparticles; concentration affects spectral properties and stability. | rroij.comnih.gov |

| Iron (Fe) | Reducing Agent, Capping Material | Used in chemical reduction methods to produce spherical nanoparticles. | scientific.net |

Surface Stabilization of Nanocomposites

The stabilizing effect of trisodium citrate extends to its role in the creation of stable nanocomposites. The adsorption of citrate onto nanoparticle surfaces confers stability by creating a negative surface charge, which leads to mutual repulsion between adjacent nanoparticles. rsc.org This electrostatic stabilization is fundamental to preventing aggregation and maintaining the nanoparticles in a dispersed state within a matrix or solution. rsc.orgnanocomposix.com

The citrate layer on the surface of nanoparticles is dynamic. The citrate anions, typically in a deprotonated form, adsorb directly onto the metal surface, altering its charge and local environment. rsc.org This adsorbed layer provides good stability in aqueous solutions and weak buffers. nanocomposix.com However, because citrate does not provide significant steric hindrance, the stability it offers is susceptible to disruption by high concentrations of salt, which can shield the surface charge and lead to particle aggregation. nanocomposix.com

The properties of the citrate-stabilized surface are critical for the subsequent use of the nanoparticles in nanocomposites. The surface is highly negatively charged, with a very low isoelectric point, meaning the particles remain negatively charged across a wide pH range, except in highly acidic conditions. nanocomposix.com This characteristic is crucial for controlling interactions with other components in a composite material.

Table 2: Properties of Citrate-Stabilized Nanoparticle Surfaces

| Property | Description | Significance | Reference |

|---|---|---|---|

| Surface Charge | Highly negative due to adsorbed citrate ions. | Provides electrostatic stabilization through repulsion. | nanocomposix.com |

| Isoelectric Point | Very low (< 2). | Nanoparticles remain negatively charged over a broad pH range. | nanocomposix.com |

| Displaceability | Citrate can be displaced by ligands with higher affinity (e.g., thiols, amines). | Allows for straightforward surface functionalization. | nanocomposix.com |

| Salt Stability | Low; particles can aggregate in high salt concentrations. | Limits use in high ionic strength environments without further stabilization. | nanocomposix.com |

Applications in Advanced Materials Science and Engineering

Nanomaterials Synthesis and Functionalization

Trisodium (B8492382) citrate (B86180) is instrumental in the bottom-up fabrication of various nanomaterials, offering control over their size, shape, and surface properties.

The synthesis of gold nanoparticles (AuNPs) using trisodium citrate is a well-established and widely utilized method, often referred to as the Turkevich method. nih.govnews-medical.netmdpi.com In this process, trisodium citrate serves a dual function: it reduces gold ions (Au³⁺) from a precursor, typically tetrachloroauric acid (HAuCl₄), to neutral gold atoms (Au⁰), and it also acts as a capping agent, adsorbing onto the surface of the newly formed nanoparticles to prevent aggregation and ensure colloidal stability. libretexts.orgyoutube.comtaylorandfrancis.com

The size of the synthesized AuNPs can be controlled by varying the molar ratio of trisodium citrate to the gold precursor. nih.govtaylorandfrancis.com Generally, a higher ratio of citrate to gold leads to the formation of smaller nanoparticles. taylorandfrancis.com This is because a higher concentration of the reducing agent results in a faster nucleation rate, creating a larger number of small nuclei that then grow. nih.gov Other factors that influence the final particle size and size distribution include the reaction temperature, the pH of the solution, and the rate of addition of the reactants. jst.go.jpnih.gov The Turkevich method is particularly reliable for producing spherical AuNPs with well-defined sizes in the range of 15 to 30 nm with a narrow size distribution. nih.govjst.go.jp However, for synthesizing larger particles (above 30 nm), the method may result in less spherical shapes and a broader size distribution. nih.govjst.go.jp

Table 1: Influence of Reactant Ratio on Gold Nanoparticle Size

| Molar Ratio (Trisodium Citrate : HAuCl₄) | Resulting AuNP Diameter (nm) |

| High | Smaller |

| Low | Larger |

This table illustrates the general trend observed in the Turkevich synthesis method.

Trisodium citrate is also employed in the synthesis of metal oxide nanostructures, such as zinc oxide (ZnO) hollow spheres. rsc.orgrsc.org In these syntheses, trisodium citrate typically functions as a capping agent or a morphology control agent. rsc.orgmdpi.com

In a facile precipitation route for preparing ZnO hollow spheres, trisodium citrate plays a crucial role in controlling the shape of the resulting nanostructures. rsc.org It is believed that the citrate ions selectively adsorb onto certain crystallographic faces of the growing ZnO crystals, influencing their growth rates in different directions and leading to the formation of hollow spherical structures. rsc.org The process often involves an alkaline precipitation method where the presence of trisodium citrate guides the assembly of ZnO nanoparticles into a hollow sphere architecture. rsc.orgrsc.org The resulting ZnO hollow spheres are composed of a polycrystalline aggregation of nanoparticles. rsc.orgrsc.org

The concentration of trisodium citrate can significantly impact the morphology of the final product. mdpi.com For instance, in the absence of trisodium citrate, ZnO nanowires might be formed, while its addition promotes the evolution into hollow microspheres. mdpi.com The citrate ions can capture Zn²⁺ ions, leading to the formation of ZnO seeds on the surface of the citrate. The subsequent crystal growth, controlled by the citrate, results in the hollow sphere morphology, often through a process known as Ostwald ripening. mdpi.com

In the fabrication of magnetic nanocomposites, trisodium citrate is utilized as a stabilizing and modifying agent. ijnc.ir It is particularly effective in creating well-dispersed and coated magnetic nanoparticles, such as magnetite (Fe₃O₄). ijnc.ir

During the synthesis of magnetic nanocomposites, for example, by a co-precipitation method, trisodium citrate is added to the reaction mixture. ijnc.ir The citrate ions adsorb onto the surface of the magnetic nanoparticles, which helps to prevent their agglomeration. mdpi.com This surface modification leads to a reduction in the surface electrostatic charge of the nanoparticles, contributing to their stability in suspension. ijnc.ir The citrate coating can also influence the magnetic properties of the nanocomposite. For instance, in an eggshell waste-Fe₃O₄ nanocomposite, the presence of trisodium citrate led to an increase in magnetization. ijnc.ir This enhancement is attributed to the prevention of agglomeration, which in turn affects the magnetic relaxation mechanisms. ijnc.ir

Furthermore, citrate functionalization is employed to create stable aqueous dispersions of magnetic nanoparticles. mdpi.comresearchgate.net The carboxylate groups of the citrate molecule can bind to the iron oxide surface, providing a hydrophilic coating and imparting a negative surface charge at pH values above 4, which leads to electrostatic stabilization. mdpi.commdpi.com This surface functionalization is crucial for various applications of magnetic nanoparticles, especially in biomedical fields.

Advanced Coatings and Films

Trisodium citrate also finds applications in the development of advanced coatings and thin films through electrochemical deposition techniques.

Trisodium citrate is used as a complexing agent in the electrodeposition of thin films for optoelectronic applications, such as those made from Cu₂ZnSnS₄ (CZTS). scirp.orgscirp.orgsemanticscholar.org In the electrodeposition of multi-component materials like CZTS, the reduction potentials of the individual metal ions (Cu²⁺, Zn²⁺, Sn⁴⁺) can be significantly different. scirp.orgsemanticscholar.org Trisodium citrate forms complexes with these metal ions, which helps to bring their reduction potentials closer together. scirp.orgsemanticscholar.org This facilitates the co-deposition of all the constituent elements from a single electrolyte bath, which is crucial for forming the desired compound semiconductor. scirp.orgsemanticscholar.org

The concentration of trisodium citrate in the electrolyte bath is a critical parameter that affects the properties of the deposited film. scirp.org For instance, in the electrodeposition of CZTS thin films, a specific concentration of trisodium citrate (e.g., 0.2 M) was found to yield films with a desirable electronic bandgap (1.52 eV), p-type conductivity, and good uniformity, which are important characteristics for solar cell applications. scirp.orgsemanticscholar.org The use of citrate as a complexing agent can also improve the crystallinity of the deposited films. researchgate.net

In electroless plating, trisodium citrate is a commonly used component, primarily acting as a complexing agent and a buffering agent. taylorandfrancis.comekb.eg Electroless plating is a chemical process that deposits a layer of metal on a substrate without the use of an external electrical current.

In electroless nickel-phosphorus (Ni-P) plating baths, trisodium citrate is used to complex the nickel ions. ekb.egcurtin.edu.au This complexation prevents the rapid, uncontrolled precipitation of nickel hydroxide (B78521) by keeping the metal ions in solution, especially at the alkaline pH required for the plating reaction. ekb.eg By controlling the availability of free nickel ions, trisodium citrate helps to regulate the deposition rate and ensures the stability of the plating bath. ekb.egcurtin.edu.au

The concentration of trisodium citrate can influence the deposition rate, the phosphorus content of the coating, and the surface morphology. curtin.edu.au An increase in citrate concentration generally leads to a decrease in the deposition rate. ekb.egcurtin.edu.au However, it can also increase the phosphorus content in the Ni-P coating and reduce porosity, which in turn can enhance the corrosion resistance of the coated layer. curtin.edu.au Additionally, trisodium citrate contributes to the buffering capacity of the plating solution, helping to maintain a stable pH during the deposition process, which is crucial for consistent coating quality. ekb.eg

Engineering of Novel Catalytic Systems

The application of trisodium citrate in catalysis is multifaceted, ranging from its use as a catalyst in its own right to its role as a critical component in the synthesis and modification of complex catalytic materials.

Trisodium Citrate as a Catalyst or Co-catalyst in Organic Reactions